4-Chloro-3,5,6-trifluoropyridin-2-amine physical and chemical properties
4-Chloro-3,5,6-trifluoropyridin-2-amine physical and chemical properties
An In-Depth Technical Guide to 4-Chloro-3,5,6-trifluoropyridin-2-amine: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Polysubstituted Fluoropyridines in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly modulate physicochemical and biological properties, leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] 4-Chloro-3,5,6-trifluoropyridin-2-amine (CAS No: 63489-56-5) is a highly functionalized pyridine derivative that embodies the synthetic versatility and potential of this chemical class. Its polysubstituted nature, featuring both electron-withdrawing fluorine and chlorine atoms alongside a nucleophilic amine group, renders it a valuable and reactive intermediate for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-3,5,6-trifluoropyridin-2-amine, offers insights into its probable synthetic pathways based on established pyridine chemistry, and explores its potential applications as a building block for researchers, medicinal chemists, and drug development professionals.
PART 1: Physicochemical and Spectral Properties
Detailed experimental data for 4-Chloro-3,5,6-trifluoropyridin-2-amine is not extensively reported in peer-reviewed literature. The available information, primarily from chemical suppliers, is summarized below. The predicted properties are inferred from its chemical structure and data available for analogous compounds.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 63489-56-5 | Thermo Fisher Scientific[3] |
| Molecular Formula | C₅H₂ClF₃N₂ | Thermo Fisher Scientific[3] |
| Molecular Weight | 182.53 g/mol | ChemicalBook[4] |
| IUPAC Name | 4-chloro-3,5,6-trifluoropyridin-2-amine | Thermo Fisher Scientific[3] |
| Melting Point | 120.5-126.5 °C | Thermo Fisher Scientific[3] |
| Appearance | White to cream crystals or powder | Thermo Fisher Scientific[3] |
| InChI Key | WZRMLGNDGPCZFG-UHFFFAOYSA-N | Thermo Fisher Scientific[3] |
| SMILES | NC1=NC(F)=C(F)C(Cl)=C1F | Thermo Fisher Scientific[3] |
Spectroscopic Characteristics (Predicted)
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¹⁹F NMR: The spectrum would be expected to show three distinct signals corresponding to the fluorine atoms at the C3, C5, and C6 positions, with coupling between them.
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¹H NMR: A broad singlet corresponding to the two protons of the primary amine (–NH₂) would be expected. The chemical shift would be influenced by the solvent and concentration.
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¹³C NMR: Five signals for the pyridine ring carbons would be anticipated, with their chemical shifts significantly influenced by the attached halogen and amine substituents. Large C-F coupling constants would be a characteristic feature.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a single chlorine atom.
PART 2: Synthesis and Reactivity
Plausible Synthetic Pathway
A definitive, published protocol for the synthesis of 4-Chloro-3,5,6-trifluoropyridin-2-amine is not widely available. However, a logical synthetic route can be proposed based on well-established methodologies for the preparation of similar polyhalogenated aminopyridines, which typically involve the sequential fluorination and amination of a polychlorinated pyridine precursor.[5][6]
The most probable starting material is pentachloropyridine. The synthesis would likely proceed via a key intermediate, 3,5-dichloro-2,4,6-trifluoropyridine, followed by a regioselective amination.
Caption: Proposed synthesis of 4-Chloro-3,5,6-trifluoropyridin-2-amine.
Step-by-Step Conceptual Protocol:
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Partial Fluorination: The synthesis would commence with the partial fluorination of pentachloropyridine. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF), in an aprotic polar solvent (e.g., sulfolane or N,N-dimethylformamide) at elevated temperatures.[5] The reaction conditions would need to be carefully controlled to selectively replace three chlorine atoms with fluorine, yielding the intermediate 3,5-dichloro-2,4,6-trifluoropyridine.
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Regioselective Amination: The intermediate, 3,5-dichloro-2,4,6-trifluoropyridine, would then undergo nucleophilic aromatic substitution with ammonia.[6][7] The fluorine atom at the C4 position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen atom and halogen substituents. Therefore, treatment with ammonia would be expected to selectively displace the C4-fluorine to introduce the amino group, yielding the desired product. It is crucial to control the reaction conditions (temperature, pressure, and stoichiometry) to avoid substitution at other positions.
Core Chemical Reactivity
The reactivity of 4-Chloro-3,5,6-trifluoropyridin-2-amine is dictated by the interplay of its functional groups on the electron-deficient pyridine ring.
Caption: Key reactivity sites of 4-Chloro-3,5,6-trifluoropyridin-2-amine.
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Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom and the four halogen substituents. This makes the chlorine and fluorine atoms susceptible to displacement by nucleophiles. The chlorine at the C4 position is generally a good leaving group and a primary site for SNAr reactions with various nucleophiles (e.g., alkoxides, thiolates, amines).
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Reactions of the Amino Group: The primary amine at the C2 position is a nucleophilic center and can undergo standard reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds. These reactions allow for the elaboration of the molecule into more complex structures.
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Cross-Coupling Reactions: The C-Cl bond at the C4 position can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of C-C and C-N bonds, further expanding the synthetic utility of this building block.[1]
PART 3: Applications in Research and Drug Development
While specific applications for 4-Chloro-3,5,6-trifluoropyridin-2-amine are not explicitly documented, its structure is emblematic of intermediates used in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[8]
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Scaffold for Medicinal Chemistry: The aminopyridine core is a privileged scaffold in drug design, appearing in numerous biologically active compounds.[1][2] This molecule serves as a versatile starting point for creating libraries of novel compounds for screening against various biological targets. The multiple halogen sites allow for systematic modification to explore structure-activity relationships (SAR).
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine or aminopyrimidine core. The functional handles on this molecule allow for the installation of pharmacophoric groups necessary for binding to the ATP pocket of protein kinases.
-
Development of Agrochemicals: Polyhalogenated pyridines are key intermediates in the synthesis of herbicides and fungicides.[5][6][8] For instance, the related compound 4-amino-3,5-dichloro-2,6-difluoropyridine is a precursor to the herbicide fluroxypyr.[8]
PART 4: Safety and Handling
No specific toxicological data for 4-Chloro-3,5,6-trifluoropyridin-2-amine is available. However, based on the data for structurally related compounds such as other chlorinated and fluorinated aminopyridines, the following precautions should be observed.
Hazard Classifications (Inferred from Analogous Compounds[9][10]):
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Chloro-3,5,6-trifluoropyridin-2-amine is a synthetically valuable, albeit under-documented, chemical intermediate. Its dense functionalization with reactive sites makes it a promising building block for the construction of complex molecules. While a detailed experimental profile remains to be fully elucidated in public literature, its properties and reactivity can be reliably inferred from the well-established chemistry of fluorinated pyridines. For researchers in drug discovery and agrochemical synthesis, this compound represents a potent tool for accessing novel chemical space and developing next-generation active ingredients.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
- BenchChem Technical Support Team. (2025, December). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB00997A.
- University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols: 4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis.
- BenchChem Technical Support Team. (2025, November). Synthetic Routes to 4-Amino-3,5-dichloro-2,6-difluoropyridine: Application Notes and Protocols. Benchchem.
- Sichuan Fourstar Biotech R&D Corp. (2016, October 12). Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
- Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office - EP 0192287 A2 - Googleapis.com.
- ChemicalBook. (n.d.). 4-AMINO-3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2693-57-4.
- Thermo Fisher Scientific. (n.d.). 2-Amino-4-chloro-3,5,6-trifluoropyridine, 98%.
- NextSDS. (n.d.). 4-chloro-6-fluoropyridin-2-amine — Chemical Substance Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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